molecular formula C16H22N2O4 B5290080 1-acetyl-N-(2,5-dimethoxyphenyl)-4-piperidinecarboxamide

1-acetyl-N-(2,5-dimethoxyphenyl)-4-piperidinecarboxamide

Cat. No.: B5290080
M. Wt: 306.36 g/mol
InChI Key: DSKYYUYDVLXXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-N-(2,5-dimethoxyphenyl)-4-piperidinecarboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a dimethoxyphenyl group, and a piperidinecarboxamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1-acetyl-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11(19)18-8-6-12(7-9-18)16(20)17-14-10-13(21-2)4-5-15(14)22-3/h4-5,10,12H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKYYUYDVLXXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N-(2,5-dimethoxyphenyl)-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of 2,5-dimethoxyaniline followed by the formation of the piperidinecarboxamide structure through a series of condensation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or methanol and catalysts like sodium acetate .

In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

1-Acetyl-N-(2,5-dimethoxyphenyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Acetyl-N-(2,5-dimethoxyphenyl)-4-piperidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2,5-dimethoxyphenyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and dimethoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The piperidinecarboxamide moiety may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility .

Comparison with Similar Compounds

When compared to similar compounds, 1-acetyl-N-(2,5-dimethoxyphenyl)-4-piperidinecarboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Shares structural similarity but differs in its iodine substitution.

    2,5-dimethoxy-4-iodophenethylamine: Another related compound with different pharmacological properties.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.